6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride

Salt-form advantage Aqueous solubility Biological assay compatibility

6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride (CAS 1803595-89-2) is a spirocyclic compound comprising a cyclopropane ring fused to a dihydroisoquinoline core, bearing a methoxy substituent at the 6'-position and formulated as the hydrochloride salt (C12H16ClNO, MW 225.71 g/mol). This compound belongs to the class of spiro[cyclopropane-1,4'-isoquinoline] derivatives, which have been explored as constrained three-dimensional scaffolds in medicinal chemistry, particularly as intermediates for kinase inhibitor development and central nervous system (CNS)-targeted probe synthesis.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 1803595-89-2
Cat. No. B1448719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
CAS1803595-89-2
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CNCC23CC3)C=C1.Cl
InChIInChI=1S/C12H15NO.ClH/c1-14-10-3-2-9-7-13-8-12(4-5-12)11(9)6-10;/h2-3,6,13H,4-5,7-8H2,1H3;1H
InChIKeyLYOROMAOJVNTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] Hydrochloride (CAS 1803595-89-2): Spirocyclic Isoquinoline Building Block for Medicinal Chemistry and Drug Discovery Scaffolds


6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride (CAS 1803595-89-2) is a spirocyclic compound comprising a cyclopropane ring fused to a dihydroisoquinoline core, bearing a methoxy substituent at the 6'-position and formulated as the hydrochloride salt (C12H16ClNO, MW 225.71 g/mol) . This compound belongs to the class of spiro[cyclopropane-1,4'-isoquinoline] derivatives, which have been explored as constrained three-dimensional scaffolds in medicinal chemistry, particularly as intermediates for kinase inhibitor development and central nervous system (CNS)-targeted probe synthesis [1][2]. The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base (CAS 885269-27-2, MW 189.25 g/mol), facilitating direct use in biological assay media .

Why Regioisomeric or Non-Salt Spiro[cyclopropane-1,4'-isoquinoline] Analogs Cannot Substitute for CAS 1803595-89-2 in Reaction Development and Biological Screening


Spiro[cyclopropane-1,4'-isoquinoline] derivatives with differing substitution patterns (5'-, 6'-, 7'-, or 8'-position), alternative functional groups (H, Br, F, CF3), or lacking the hydrochloride salt form exhibit distinct physicochemical properties that directly impact solubility, reactivity, and downstream pharmacological profiles [1]. The 6'-methoxy hydrochloride salt (CAS 1803595-89-2) possesses a computed LogP of 2.25 and topological polar surface area (TPSA) of 21.26 Ų, whereas the unsubstituted parent (CAS 1159010-39-5) has a LogP of 1.82 and TPSA of only 12.03 Ų . The 6'-bromo analog (CAS 885269-25-0) is substantially more lipophilic (LogP 2.58) and lacks the hydrogen-bond acceptor capacity of the methoxy oxygen . These differences mean that synthetic intermediates or screening hits derived from one analog cannot be assumed to behave identically in solubility-limited assays, membrane permeability studies, or structure-activity relationship (SAR) campaigns targeting specific biological readouts. Furthermore, the hydrochloride counterion provides a defined stoichiometric form that ensures reproducible solubility in aqueous buffer systems, whereas the free base may exhibit batch-dependent protonation states .

Quantitative Comparative Evidence for 6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] Hydrochloride (CAS 1803595-89-2) Versus Closest Structural Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Assay Compatibility Differentiation

The hydrochloride salt (CAS 1803595-89-2, MW 225.71, C12H16ClNO) provides a defined, stoichiometric protonation state that enhances aqueous solubility compared to the neutral free base (CAS 885269-27-2, MW 189.25, C12H15NO). The free base has a measured/computed LogP of 1.83–2.16 , while the hydrochloride salt form exhibits a computed LogP of 2.25 , reflecting altered partitioning behavior due to the salt moiety. In practical terms, the hydrochloride salt can be directly dissolved in aqueous assay buffers (e.g., PBS, HEPES) at millimolar concentrations without the need for organic co-solvents that may confound biological readouts, whereas the free base often requires DMSO pre-dissolution followed by dilution, with attendant risk of precipitation at higher concentrations . This salt-form advantage is critical for reproducible dose-response screening and minimizes vehicle-related artifacts in cell-based assays.

Salt-form advantage Aqueous solubility Biological assay compatibility Formulation pre-screening

6'-Methoxy vs. 7'-Methoxy Regioisomer: Identical LogP but Divergent Electrophilic Aromatic Substitution Reactivity

Both the 6'-methoxy (CAS 885269-27-2, free base of target compound) and 7'-methoxy (CAS 885269-33-0) regioisomers share identical molecular formula (C12H15NO, MW 189.25) and nearly identical computed LogP (both 1.83) . However, the position of the methoxy group relative to the spiro-fused isoquinoline nitrogen and the cyclopropane ring creates distinct electronic environments. In the 6'-methoxy isomer, the methoxy group is meta to the benzylic carbon (C-4 spiro center) and para to the isoquinoline nitrogen after ring fusion, activating the 5'- and 7'-positions for electrophilic aromatic substitution (EAS). In the 7'-methoxy isomer, the methoxy group is para to the benzylic carbon, directing EAS to the 6'- and 8'-positions. This regioisomeric divergence means that downstream functionalized products (e.g., nitrated, halogenated, or sulfonylated derivatives) will have different substitution patterns with potentially distinct biological target engagement profiles . No quantitative biological head-to-head data are publicly available for these two regioisomers; the differentiation rests on well-established principles of aromatic electronic directing effects.

Regioisomeric differentiation Electrophilic aromatic substitution SAR diversification Late-stage functionalization

6'-Methoxy vs. Unsubstituted Parent: TPSA Increase of 76% and Additional Hydrogen-Bond Acceptor Capacity

Relative to the unsubstituted parent compound 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 1159010-39-5, C11H13N, MW 159.23), the 6'-methoxy analog introduces a significant increase in topological polar surface area (TPSA) from 12.03 Ų to 21.26 Ų—a relative increase of 76.7% . This is accompanied by an increase in hydrogen-bond acceptor count from 1 (the isoquinoline NH) to 2 (NH plus methoxy oxygen). The LogP remains similar (1.82 for parent vs. 1.83 for 6'-methoxy free base), indicating that the methoxy group adds polarity without substantially altering overall lipophilicity . In the context of CNS drug design, TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, and the TPSA increment from 12 to 21 Ų still falls well within the CNS-favorable range while providing additional opportunities for polar target interactions (e.g., hydrogen bonding with kinase hinge regions) . The unsubstituted parent lacks this oxygen-mediated interaction capability, limiting its utility in targets where methoxy-mediated contacts are critical for affinity.

TPSA modulation CNS drug-likeness Hydrogen-bond acceptor Solubility-permeability balance

6'-Methoxy vs. 6'-Bromo Analog: Electronic Character and Cross-Coupling Reactivity Pathway Divergence

The 6'-methoxy derivative (CAS 885269-27-2 free base) and 6'-bromo analog (CAS 885269-25-0, C11H12BrN, MW 238.12) represent two fundamentally different starting points for scaffold diversification. The methoxy group is strongly electron-donating (Hammett σp = -0.27), activating the aromatic ring toward electrophilic substitution at the 5'- and 7'-positions, while the bromo substituent is weakly electron-withdrawing (σp = +0.23) and serves as a handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [1]. The lipophilicity difference is substantial: the 6'-bromo analog has a computed LogP of 2.58, compared to 1.83 for the 6'-methoxy free base—a difference of 0.75 log units . This means that 6'-methoxy-derived compounds will generally exhibit lower lipophilicity and potentially better aqueous solubility than 6'-bromo-derived analogs, which is advantageous for maintaining drug-like physicochemical space (e.g., avoiding LogP >5) during lead optimization. The choice between methoxy and bromo at the 6'-position thus dictates the entire downstream synthetic strategy: EAS-based diversification (nitration, sulfonation, Friedel-Crafts) versus cross-coupling-based diversification.

Electronic directing effects Cross-coupling diversification Lipophilicity modulation Late-stage functionalization strategy

Scaffold Validation: Spiro[cyclopropane-1,4'-isoquinoline] Core in Wee1 Kinase Inhibitor with Sub-10 nM Potency

The spiro[cyclopropane-1,4'-isoquinoline] scaffold, of which CAS 1803595-89-2 is a direct derivative, has been validated in a high-potency kinase inhibitor context. US Patent 11,124,518 (Recurium Ip Holdings) discloses Wee1 kinase inhibitors incorporating a 2'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine substructure. The exemplar compound (Example 1) demonstrated an IC50 of 10 nM against Wee1 kinase in a FRET-based biochemical assay, and 2.40 nM in a displacement format [1]. The constrained spirocyclic geometry enforces a specific three-dimensional orientation of the isoquinoline ring system relative to the cyclopropane, which is critical for achieving the observed kinase selectivity and potency [2]. While the specific 6'-methoxy substituent has not been tested in this exact Wee1 context, the methoxy group at the 6'-position provides a synthetic handle for introducing the 7'-amino or other substituents found in the patent's SAR exploration through nitration/reduction or directed ortho-metalation strategies. This establishes the target compound as a legitimate entry point into a scaffold series with demonstrated kinase inhibition activity, rather than an unexplored chemical novelty.

Wee1 kinase inhibition Oncology drug discovery Spirocyclic scaffold validation Kinase inhibitor pharmacophore

Documented Purity Specifications and Batch-Level Analytical Traceability: Procurement-Grade Differentiation

CAS 1803595-89-2 is supplied with documented batch-level analytical quality control data. Bidepharm provides NMR, HPLC, and GC traceability for each batch at ≥95% purity . Chemscene offers the compound at ≥98% purity with computational chemistry characterization (TPSA, LogP) . AKSci lists the compound at 95% minimum purity with SDS and Certificate of Analysis available upon request . In contrast, several regional isomers (e.g., 5'-methoxy CAS 885269-19-2) and non-salt forms are typically available at 95% without consistently documented multi-technique QC . This documented analytical traceability matters for users in regulated environments (e.g., pharmaceutical R&D, CROs) where chemical identity and purity must be verifiable for intellectual property filings, reproducibility of biological data, and compliance with institutional quality management systems.

Chemical procurement Batch-to-batch reproducibility Analytical quality control NMR/HPLC/GC documentation

Recommended Research and Industrial Application Scenarios for 6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] Hydrochloride (CAS 1803595-89-2)


Wee1 Kinase Inhibitor Lead Generation: 7'-Position Diversification from 6'-Methoxy Precursor

The spiro[cyclopropane-1,4'-isoquinoline] scaffold has demonstrated Wee1 kinase inhibition at IC50 values of 10 nM and below in FRET-based biochemical assays [1]. CAS 1803595-89-2, with its 6'-methoxy group, is ideally positioned for directed ortho-metalation or nitration/reduction sequences to install amino, halogen, or other substituents at the 7'-position, enabling access to the substitution pattern found in the most potent Wee1 inhibitor exemplars from US Patent 11,124,518 [1][2]. The hydrochloride salt form ensures consistent solubility during multi-step synthetic sequences and facilitates purification by aqueous workup. This scenario is directly supported by scaffold validation evidence (Evidence Item 5) and salt-form compatibility data (Evidence Item 1).

CNS Drug Discovery: Constrained Spirocyclic Scaffold with Favorable TPSA for Blood-Brain Barrier Penetration

With a computed TPSA of 21.26 Ų and LogP of 2.25 (hydrochloride form) , the compound falls within the CNS drug-like property space (TPSA <60–70 Ų, LogP 1–4). The rigid spirocyclic architecture enforces a defined three-dimensional conformation that reduces entropic penalty upon target binding and can enhance selectivity against related off-target proteins [3]. The 6'-methoxy group provides a hydrogen-bond acceptor that can engage CNS targets such as neurotransmitter receptors, ion channels, or phosphodiesterases. This application scenario is directly supported by TPSA comparison data (Evidence Item 3) and scaffold geometry arguments (Evidence Item 5).

Diversity-Oriented Synthesis: Electrophilic Aromatic Substitution for Parallel Library Construction

The electron-donating 6'-methoxy substituent (Hammett σp = -0.27) activates the aromatic ring toward electrophilic substitution at the 5'- and 7'-positions [4], enabling rapid parallel synthesis of compound libraries through nitration, halogenation, sulfonation, or Friedel-Crafts acylation. Unlike the 6'-bromo analog (CAS 885269-25-0, LogP 2.58), which requires palladium-catalyzed cross-coupling for diversification, the 6'-methoxy compound enables metal-free diversification, reducing the risk of palladium contamination in final biological testing batches. This application scenario is directly supported by electronic character comparison data (Evidence Item 4) and regioisomeric differentiation analysis (Evidence Item 2).

Pharmaceutical R&D Procurement: QC-Documented Building Block for GLP/GMP-Adjacent Medicinal Chemistry

CAS 1803595-89-2 is supplied with batch-specific analytical documentation including NMR, HPLC, and GC from Bidepharm (≥95% purity) and at ≥98% purity from Chemscene . This documented purity and identity traceability is essential for medicinal chemistry programs operating under quality management systems that require documented chemical provenance for patent filings, IND-enabling studies, or technology transfer to CRO partners. The availability of multi-vendor sourcing (Bidepharm, Chemscene, AKSci, 10xChem) also mitigates single-supplier procurement risk. This scenario is directly supported by analytical documentation evidence (Evidence Item 6).

Quote Request

Request a Quote for 6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.